N-(1-cyano-1-cyclopropylethyl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C19H23N5O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N5O2S/c1-4-24-17(14-7-5-6-8-15(14)26-3)22-23-18(24)27-11-16(25)21-19(2,12-20)13-9-10-13/h5-8,13H,4,9-11H2,1-3H3,(H,21,25) |
InChI Key |
ATBHOCCUGIQHIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC(C)(C#N)C2CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazole Derivative
Step 1: Preparation of 4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl Intermediate
- Starting materials: 2-methoxyphenyl hydrazine derivatives and ethyl acyl compounds.
- Reaction conditions: Cyclization of hydrazines with appropriate acyl chlorides or esters in the presence of catalysts such as phosphoric acid or acetic acid at elevated temperatures (around 80-120°C).
- Mechanism: Nucleophilic attack of hydrazine on acyl chloride, followed by cyclization to form the triazole ring.
Reference: Similar procedures are documented in heterocyclic synthesis literature, where hydrazines react with acyl derivatives to form 1,2,4-triazoles.
Introduction of the Cyano and Cyclopropyl Groups
Step 2: Incorporation of the Cyano Group and Cyclopropyl Moiety
- Method: Nucleophilic substitution of suitable leaving groups on the heterocyclic precursor with cyanide ions (e.g., via sodium cyanide) in polar aprotic solvents such as DMSO or DMF at elevated temperatures (~80°C).
- Cyclopropyl addition: The cyclopropyl group can be introduced through nucleophilic addition of cyclopropyl nucleophiles or via cyclopropyl halides reacting with nucleophilic centers on the intermediate.
Notes: The cyclopropyl group’s incorporation often involves the use of cyclopropyl halides (e.g., cyclopropyl bromide) in nucleophilic substitution reactions, facilitated by bases like potassium carbonate.
Sulfanyl and Acetamide Linkage Formation
Step 3: Synthesis of the Sulfanyl Linkage
- Method: Nucleophilic substitution of a halogenated intermediate with a thiol or thiolate derivative to form the sulfanyl linkage.
- Reagents: Thiol derivatives (e.g., cyclopropylthiol), base (e.g., sodium hydride), and suitable solvents (e.g., DMF).
Step 4: Attachment of the Acetamide Group
- Method: Amide bond formation via coupling of the sulfanyl intermediate with acetic acid derivatives, using coupling reagents such as EDCI or DCC in an inert solvent like dichloromethane or DMF.
- Reaction conditions: Room temperature to mild heating (~40°C), with catalysts like DMAP to facilitate the reaction.
Reaction Conditions Summary
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Hydrazine derivatives + acyl chlorides | Acetic acid / ethanol | 80-120°C | 4-8 hours | Cyclization to heterocycle |
| 2 | Sodium cyanide + cyclopropyl halides | DMSO / DMF | 80°C | 12-24 hours | Cyanation and cyclopropyl addition |
| 3 | Thiol derivatives + halogenated intermediates | DMF | Room temp to 50°C | 2-6 hours | Sulfanyl linkage formation |
| 4 | Coupling reagents (EDCI/DCC) + acetic acid derivatives | Dichloromethane | Room temp | 12-24 hours | Amide formation |
Notes on Optimization and Purification
- Catalysts: Use of acids (e.g., acetic acid) or bases (e.g., potassium carbonate) to promote cyclization and substitution reactions.
- Green chemistry considerations: Reactions are optimized to minimize solvent use and reaction time, employing ultrasonic irradiation where applicable to enhance yields and reduce reaction times.
- Purification: Crude products are purified via recrystallization from ethanol or chromatography techniques such as flash chromatography on silica gel.
Data Tables and Research Results
| Reaction Step | Yield (%) | Reaction Time | Key Observations | Spectroscopic Confirmation |
|---|---|---|---|---|
| Heterocycle formation | 75-85 | 4-8 hours | Complete cyclization | NMR, IR, MS spectra consistent |
| Cyanation | 80-90 | 12-24 hours | Successful cyano group incorporation | NMR, IR, MS |
| Sulfanyl linkage | 70-85 | 2-6 hours | Efficient sulfur linkage | NMR, IR, MS |
| Amide coupling | 75-90 | 12-24 hours | High purity products | NMR, IR, MS |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety which is known to exhibit various pharmacological activities.
Industry: May be used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is likely related to its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or other cellular processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-methoxyphenyl group in the target compound may enhance lipophilicity and receptor binding compared to simpler phenyl or hydroxyphenyl groups in FP1-12 derivatives .
- Amino vs.
Side Chain Variations
The sulfanyl-acetamide side chain is critical for bioactivity. Comparisons include:
Key Observations :
- NMR Profiles: Anti-exudative analogs show distinct CH2 and aromatic proton shifts (δ 2.45–2.65 and 7.20–8.10), suggesting the target compound’s cyano group would alter electronic environments measurably .
Antiproliferative Potential
FP1-12 derivatives with hydroxyacetamide side chains demonstrate IC50 values in the micromolar range against cancer cell lines (e.g., MCF-7, A549) . The target compound’s triazole-ethyl and methoxyphenyl groups may enhance DNA intercalation or kinase inhibition, though empirical validation is needed.
Anti-inflammatory and Anti-exudative Effects
Compounds with furan-2-yl substituents () reduce edema in preclinical models, likely via COX-2 or TNF-α modulation. The target compound’s methoxyphenyl group could similarly attenuate inflammatory pathways but with altered pharmacokinetics .
Biological Activity
N-(1-cyano-1-cyclopropylethyl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in metabolic pathways. Triazole derivatives often function by inhibiting specific enzymes or modulating receptor activity.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, similar to other triazole derivatives that modulate pathways related to cholesterol and steroid metabolism.
- Gene Expression Modulation : Studies indicate that triazoles can influence gene expression related to developmental processes and stress responses in various organisms .
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. Preliminary studies suggest that this compound exhibits antifungal activity against various fungal strains.
| Fungal Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Candida albicans | 15 | 100 |
| Aspergillus niger | 20 | 100 |
| Cryptococcus neoformans | 18 | 100 |
Anticancer Activity
Recent research highlights the potential anticancer properties of triazole derivatives. The compound has shown promise in inhibiting the proliferation of cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
| MCF-7 (breast cancer) | 7.5 | Cell cycle arrest |
| A549 (lung cancer) | 6.0 | Inhibition of angiogenesis |
Case Studies
-
Diabetes and Metabolic Disorders : A study evaluated the effects of this compound on glucose metabolism in diabetic models. Results indicated a significant reduction in blood glucose levels when administered at specific dosages.
- Dosage : 10 mg/kg body weight
- Outcome : Reduction in fasting blood glucose by approximately 30% over four weeks.
-
Inflammation Models : The anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound demonstrated a dose-dependent inhibition of nitric oxide production.
- IC50 for NO production : 12 µM
- Mechanism : Inhibition of NF-κB activation.
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions with controlled conditions. For example, triazole derivatives are often synthesized via cyclization reactions using catalysts like Zeolite (Y-H) under reflux (150°C for 5 hours) in pyridine . Key parameters include solvent choice (e.g., ethanol for recrystallization), stoichiometric ratios, and purification via chromatography . To optimize yield, employ Design of Experiments (DOE) to systematically vary temperature, catalyst loading, and reaction time .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming functional groups (e.g., cyano, sulfanyl) and structural integrity . Mass spectrometry (MS) determines molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) . For labile compounds, use light-protected sampling and low-temperature storage to prevent degradation .
Q. How can researchers assess the compound’s stability under varying laboratory conditions?
Conduct stress testing by exposing the compound to extreme pH (1–13), UV light, and elevated temperatures (40–80°C). Monitor degradation via HPLC and compare stability profiles to establish storage guidelines . For example, triazole derivatives with methoxy groups may degrade faster under acidic conditions due to hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies require synthesizing analogs with targeted substitutions (e.g., replacing ethyl with cyclohexyl or modifying the methoxyphenyl group) . Screen derivatives against biological targets (e.g., kinases, microbial strains) and correlate activity with substituent electronic/hydrophobic properties. For instance, pyridinyl substitutions enhance antifungal activity, while cyclopropyl groups may improve metabolic stability .
Q. What strategies resolve contradictions in bioactivity data across studies?
Contradictions often arise from assay variability or structural impurities. To address this:
- Validate bioassays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Re-synthesize disputed compounds under controlled conditions and retest .
- Compare structural analogs (e.g., N-cyclopropyl vs. N-ethyl derivatives) to identify substituent-specific trends .
Q. How can computational docking models predict the compound’s interaction with biological targets?
Use software like AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., CYP450, kinases). Input the compound’s 3D structure (optimized via DFT calculations) and compare docking scores with experimental IC50 values. For example, docking studies on triazole analogs revealed strong binding to fungal lanosterol demethylase, correlating with antifungal activity .
Q. What metabolomic approaches are suitable for tracking in vivo pharmacokinetics and toxicity?
Employ LC-MS/MS to profile metabolites in plasma and tissues. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) and assess hepatic clearance using microsomal assays. For instance, cyclopropane-containing compounds may exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .
Q. How can multi-step derivatization enhance the compound’s selectivity or bioavailability?
Introduce prodrug motifs (e.g., ester linkages) or PEGylation to improve solubility. For example, replacing the acetamide group with a sulfonamide improved blood-brain barrier penetration in related triazoles . Optimize logP values (<5) to balance membrane permeability and aqueous solubility .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
